molecular formula C16H13ClF2N4S B283558 N-(2-chloro-6-fluorobenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine

N-(2-chloro-6-fluorobenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine

Cat. No.: B283558
M. Wt: 366.8 g/mol
InChI Key: KRKUPXBLQMEEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-6-fluorobenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is a complex organic compound that features a triazole ring substituted with chlorofluorobenzyl and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-fluorobenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluorobenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-6-fluorobenzyl)-N-{3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is unique due to the presence of both chlorofluorobenzyl and fluorobenzyl groups attached to a triazole ring. This unique structure imparts specific electronic and steric properties that can be exploited in various applications.

Properties

Molecular Formula

C16H13ClF2N4S

Molecular Weight

366.8 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-3-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H13ClF2N4S/c17-13-5-3-7-15(19)12(13)8-21-23-10-20-22-16(23)24-9-11-4-1-2-6-14(11)18/h1-7,10,21H,8-9H2

InChI Key

KRKUPXBLQMEEFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CSC2=NN=CN2NCC3=C(C=CC=C3Cl)F)F

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=CN2NCC3=C(C=CC=C3Cl)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.